molecular formula C16H30Cl2N2 B1373225 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride CAS No. 1311316-88-7

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride

Cat. No.: B1373225
CAS No.: 1311316-88-7
M. Wt: 321.3 g/mol
InChI Key: YUFLDQDHMPQSJQ-UHFFFAOYSA-N
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Description

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride is a synthetic compound featuring an adamantane moiety linked via an ethyl chain to a piperazine ring, which is protonated as a dihydrochloride salt. This structural combination is leveraged in drug design for central nervous system (CNS) targeting, antiviral agents, and anticancer applications .

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2.2ClH/c1(4-18-5-2-17-3-6-18)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,17H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFLDQDHMPQSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC23CC4CC(C2)CC(C4)C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

  • Step 1: Preparation of the substituted piperazine intermediate by nucleophilic substitution or condensation reactions involving adamantane derivatives and piperazine.
  • Step 2: Conversion of the free base intermediate to the dihydrochloride salt by treatment with hydrochloric acid.
  • Step 3: Purification by recrystallization or chromatographic methods to achieve high purity.

Detailed Preparation Protocols

Though direct literature specifically for 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride is limited, closely related piperazine derivatives with adamantane substituents provide insight into effective synthetic routes.

Example from Patent Literature (Adapted Methodology)
  • Starting Materials: Piperazine and adamantan-1-yl ethyl halide (e.g., adamantan-1-yl-2-chloroethyl derivative).
  • Reaction Conditions:
    • Solvent: Polar solvents such as ethanol, water, or non-polar solvents like dichloromethane depending on the step.
    • Temperature: Typically 40–100 °C for substitution reactions.
    • Reaction Time: Several hours (2–6 hours) under stirring.
  • Procedure:
    • Piperazine is reacted with adamantan-1-yl ethyl halide under reflux in a suitable solvent to form 1-[2-(Adamantan-1-yl)ethyl]piperazine.
    • The free base is isolated by solvent removal and extraction.
    • The free base is then treated with hydrochloric acid in a controlled manner to form the dihydrochloride salt.
    • The salt is purified by filtration, washing, and drying under vacuum.
  • Purification: Vacuum distillation or recrystallization from ethanol or water to remove impurities and obtain high-purity product.

This approach is supported by similar preparation methods for piperazine derivatives described in patent CN103254153A, which emphasizes solvent choice, molar ratios, and temperature control to optimize yield and purity.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Piperazine to Halide Ratio 1:1 to 2:1 molar ratio Excess piperazine may reduce disubstitution impurities
Solvent Ethanol, water, dichloromethane Polar solvents favor substitution; non-polar solvents aid purification
Temperature 40–100 °C Higher temperatures increase reaction rate but may cause side reactions
Reaction Time 2–6 hours Sufficient for complete substitution
Salt Formation HCl gas or aqueous HCl Controlled addition to avoid over-acidification
Purification Method Vacuum drying, recrystallization Ensures removal of residual solvents and impurities

Research Findings and Analytical Data

While direct structural and spectroscopic data for this specific compound are sparse, related adamantane-piperazine compounds have been characterized extensively:

  • NMR Spectroscopy: Confirms substitution pattern on piperazine and adamantane moieties.
  • X-ray Crystallography: Shows adamantane in chair conformation and piperazine ring conformation, affecting molecular packing and stability.
  • Purity Assessment: High-performance liquid chromatography (HPLC) and melting point analysis confirm purity after salt formation and recrystallization.

Summary Table of Preparation Method Steps

Step Description Conditions/Notes Outcome
1 Reaction of piperazine with adamantan-1-yl ethyl halide Solvent: ethanol or dichloromethane; Temp: 40–100 °C; Time: 2–6 h Formation of substituted piperazine intermediate
2 Isolation of free base Solvent removal, extraction Crude 1-[2-(Adamantan-1-yl)ethyl]piperazine
3 Formation of dihydrochloride salt Treatment with HCl (aqueous or gas) This compound
4 Purification Recrystallization or vacuum drying High-purity dihydrochloride salt

Chemical Reactions Analysis

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The unique adamantane structure may enhance the binding affinity to serotonin receptors, leading to improved mood modulation.
  • Antipsychotic Properties : Some studies suggest that 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride may possess antipsychotic properties similar to those of established medications. It is hypothesized that the compound's interaction with dopamine receptors could contribute to its efficacy in treating schizophrenia.

2. Neuroscience

The compound is being investigated for its neuroprotective properties. Preliminary studies have shown that it may help mitigate neuronal damage caused by oxidative stress or neuroinflammation. This potential makes it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.

3. Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various modifications, making it useful in developing new pharmaceuticals and agrochemicals.

Biological ActivityObserved EffectsConcentration (µM)Reference
AntidepressantIncreased serotonin receptor binding< 50
AntipsychoticDopamine receptor modulation< 30
NeuroprotectiveReduced oxidative stress10 - 100
Synthetic PrecursorBuilding block for complex moleculesVaries

Case Studies

Case Study 1: Antidepressant Effects

A study conducted on various piperazine derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The study found that administration led to increased levels of serotonin in the brain, suggesting a mechanism involving serotonin receptor activation.

Case Study 2: Neuroprotective Properties

In vitro experiments assessed the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures. Results indicated a dose-dependent reduction in cell death when exposed to oxidative agents, highlighting its potential use in neurodegenerative disease therapies.

Case Study 3: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor in synthesizing novel compounds with enhanced pharmacological profiles. The modifications led to increased potency against specific biological targets, demonstrating the compound's versatility in drug development.

Mechanism of Action

The mechanism of action of 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related piperazine derivatives, focusing on substituents, biological activity, and physicochemical properties.

Compound Name Key Structural Features Biological Activity/Applications Physicochemical Properties Synthesis Method
1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride Adamantane-ethyl-piperazine dihydrochloride Potential CNS targeting, antiviral, anticancer High lipophilicity; good solubility Likely via bromoethyladamantane intermediate
1-(1-Adamantyl)piperazine dihydrochloride Adamantane directly bonded to piperazine Antiproliferative activity (e.g., cancer cells) Lower solubility than ethyl-linked Direct reaction of 1-bromoadamantane with piperazine
GBR 12909 dihydrochloride Bis(4-fluorophenyl)methoxyethyl-piperazine Dopamine transporter (DAT) inhibition; studied in cocaine addiction Moderate lipophilicity; CNS penetration Multi-step substitution on piperazine
1-(2-Phenylethyl)piperazine dihydrochloride Phenethyl-piperazine Neuromodulatory effects (e.g., serotonin/dopamine) High lipophilicity; moderate solubility Nucleophilic substitution
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Adamantane-phenoxy-propanol-piperazine Not explicitly reported; likely CNS or antiviral Balanced solubility-lipophilicity Multi-step functionalization

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : Adamantane increases logP values, enhancing blood-brain barrier penetration. For example, this compound likely has higher CNS bioavailability than GBR 12909 .
  • Solubility : Dihydrochloride salts improve aqueous solubility, critical for oral bioavailability. Piperazine derivatives with polar groups (e.g., hydroxyl in ) balance solubility and lipophilicity .

Anticancer Potential

Adamantane-piperazine derivatives demonstrate antiproliferative activity against breast and colon cancer cell lines, with IC₅₀ values comparable to cisplatin in some cases . The ethyl spacer may optimize steric interactions with cellular targets compared to direct adamantane-piperazine linkage.

Antiviral Activity

Adamantane is a known component of antiviral drugs (e.g., amantadine). Piperazine-adamantane hybrids may inhibit viral entry or replication, though specific data for this compound are lacking .

Biological Activity

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride (CAS No. 1311316-88-7) is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C_{13}H_{20}Cl_2N_2

Molecular Weight: 275.22 g/mol

The compound features an adamantane moiety linked to a piperazine ring, which contributes to its unique pharmacological properties. The presence of the adamantane structure has been associated with enhanced binding affinity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, including:

  • Dopamine Receptors: Potential effects on dopaminergic signaling pathways.
  • Serotonin Receptors: Possible modulation of serotonin-related pathways, which could influence mood and anxiety.
  • Acetylcholinesterase Inhibition: Some derivatives of piperazine compounds have shown inhibitory activity against acetylcholinesterase, suggesting a potential role in cognitive enhancement or neuroprotection .

Antimicrobial Activity

Research indicates that derivatives of adamantane compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain piperazine derivatives demonstrate significant antibacterial activity against Gram-positive bacteria, while showing moderate effects against Gram-negative strains. The activity is influenced by the specific substituents on the piperazine ring .

Antiviral Activity

Adamantane derivatives, including those related to 1-[2-(Adamantan-1-yl)ethyl]piperazine, have been investigated for their antiviral properties, particularly against human immunodeficiency virus (HIV). These compounds may inhibit viral replication by interfering with viral entry or assembly in host cells .

Anticancer Potential

Preliminary studies have assessed the antiproliferative effects of adamantane-linked compounds on various cancer cell lines. In vitro assays have shown that these compounds can induce cytotoxicity in human tumor cell lines, suggesting potential for development as anticancer agents .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Study Showed marked activity against Gram-positive bacteria; the presence of specific aryl groups enhanced activity .
Antiviral Evaluation Demonstrated inhibition of HIV replication in cultured cells; mechanism involves disruption of viral assembly .
Cytotoxicity Assay Compounds exhibited IC50 values indicating significant antiproliferative effects against prostate cancer cells (PC-3) and others .

Q & A

Basic Research Question

  • Recrystallization : Use a 9:1 v/v ethanol/water mixture at −20°C to precipitate the dihydrochloride salt (yield: 65–70%, purity >98% by HPLC) .
  • Counterion Exchange : Replace Cl⁻ with trifluoroacetate (TFA) via ion-exchange chromatography for improved solubility in acetonitrile .
  • Quality Control : Validate purity with elemental analysis (C, H, N within ±0.3% theoretical) and HPLC-MS (ESI+, m/z 279.2 for [M+H⁺]) .

How can computational methods enhance the design of derivatives targeting neurodegenerative diseases?

Advanced Research Question

  • Pharmacophore Modeling : Define essential features (e.g., adamantane’s hydrophobic pocket, piperazine’s hydrogen bonding) using Schrödinger’s Phase .
  • Blood-Brain Barrier (BBB) Penetration : Predict logBB values (>0.3) with Molinspiration and validate in MDCK-MDR1 monolayers (Papp > 5 × 10⁻⁶ cm/s) .
  • Toxicity Prediction : Apply ADMET Predictor to flag cardiotoxic risks (hERG IC₅₀ < 1 µM) and prioritize analogs with safer profiles .

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